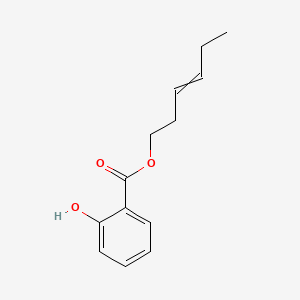![molecular formula C10H16FeN5O13P3 B1198863 [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron CAS No. 99125-17-4](/img/structure/B1198863.png)
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron is a coordination compound formed between ferric ions (Fe³⁺) and adenosine triphosphate (ATP). This complex is of significant interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. Adenosine triphosphate is a crucial molecule in cellular energy transfer, while ferric ions play essential roles in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron can be synthesized by reacting ferric chloride (FeCl₃) with adenosine triphosphate in an aqueous solution. The reaction is typically carried out at a slightly acidic pH to ensure the solubility of ferric ions. The general reaction is as follows: [ \text{FeCl}_3 + \text{ATP} \rightarrow \text{Fe(ATP)} + 3\text{Cl}^- ]
Industrial Production Methods: Industrial production of the this compound involves large-scale synthesis using similar reaction conditions. The process includes the purification of the complex through techniques such as crystallization or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: The [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: The ferric ion can participate in redox reactions, altering its oxidation state.
Substitution Reactions: Ligands in the complex can be replaced by other molecules or ions.
Common Reagents and Conditions:
Oxidation-Reduction: Common reagents include reducing agents like ascorbic acid or oxidizing agents like hydrogen peroxide.
Substitution: Conditions typically involve the presence of competing ligands or changes in pH.
Major Products:
Oxidation-Reduction: Products include ferrous ions (Fe²⁺) or higher oxidation states of iron.
Substitution: Products depend on the substituting ligand, resulting in different coordination complexes.
Scientific Research Applications
The [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron has diverse applications in scientific research:
Biochemistry: Used to study the role of iron in cellular processes and energy metabolism.
Industrial Processes: Utilized in catalysis and as a reagent in various chemical reactions.
Mechanism of Action
The [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron exerts its effects through the interaction of ferric ions with adenosine triphosphate. The complex can influence various biochemical pathways, including:
Energy Metabolism: ATP is a primary energy carrier in cells, and its complexation with ferric ions can affect energy transfer processes.
Iron Transport and Storage: The complex can play a role in the transport and storage of iron within biological systems.
Comparison with Similar Compounds
- Ferric-inosine triphosphate complex
- Ferric-guanosine triphosphate complex
- Ferric-cytidine triphosphate complex
- Ferric-uridine triphosphate complex
Comparison: The [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron is unique due to the specific interaction between ferric ions and adenosine triphosphate, which is a key molecule in cellular energy metabolism.
Properties
CAS No. |
99125-17-4 |
|---|---|
Molecular Formula |
C10H16FeN5O13P3 |
Molecular Weight |
563.03 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron |
InChI |
InChI=1S/C10H16N5O13P3.Fe/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/t4-,6-,7-,10-;/m1./s1 |
InChI Key |
VVMRAHJVSUNRDP-MCDZGGTQSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Fe] |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Fe] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Fe] |
Key on ui other cas no. |
99125-17-4 |
Synonyms |
adenosine triphosphate-iron complex ATP-Fe(III) complex Fe(III)-ATP complex ferric-adenosine triphosphate complex |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[6-[3-(Dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1198788.png)
![2-[3-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid](/img/structure/B1198790.png)



![[3-acetyloxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl] acetate](/img/structure/B1198797.png)




